molecular formula C19H10FNS B14638636 Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- CAS No. 52831-56-8

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro-

Cat. No.: B14638636
CAS No.: 52831-56-8
M. Wt: 303.4 g/mol
InChI Key: IXUNLASRVFXRMS-UHFFFAOYSA-N
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Description

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- is a complex organic compound with a unique structure that includes multiple aromatic rings and a fluorine atom. This compound is part of a larger class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thiochroman-4-one derivatives, which undergo cyclization in the presence of suitable catalysts and reagents . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes such as signal transduction or gene expression . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in Benzo(e)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance its potential as a therapeutic agent and its utility in various chemical reactions .

Properties

CAS No.

52831-56-8

Molecular Formula

C19H10FNS

Molecular Weight

303.4 g/mol

IUPAC Name

17-fluoro-20-thia-12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(21),2(11),3,5,7,9,12,14(19),15,17-decaene

InChI

InChI=1S/C19H10FNS/c20-12-6-7-14-17(9-12)22-10-15-18-13-4-2-1-3-11(13)5-8-16(18)21-19(14)15/h1-10H

InChI Key

IXUNLASRVFXRMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CSC5=C(C4=N3)C=CC(=C5)F

Origin of Product

United States

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